N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide
CAS No.: 590395-14-5
Cat. No.: VC19044657
Molecular Formula: C24H20ClN3O2S
Molecular Weight: 450.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 590395-14-5 |
|---|---|
| Molecular Formula | C24H20ClN3O2S |
| Molecular Weight | 450.0 g/mol |
| IUPAC Name | N-[[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C24H20ClN3O2S/c1-14-10-15(2)22-20(11-14)27-23(30-22)18-13-17(8-9-19(18)25)26-24(31)28-21(29)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H2,26,28,29,31) |
| Standard InChI Key | PQGPLPZJMKNIGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)CC4=CC=CC=C4)Cl)C |
Introduction
N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide is a complex organic compound characterized by its unique structure, which integrates a chloro-substituted phenyl group and a benzoxazole moiety. This compound is notable for its potential biological activities, particularly in pharmacological applications. Its molecular formula and weight are not explicitly detailed in the available literature, but it is known to have a molecular weight of approximately 431.94 g/mol.
Synthesis
The synthesis of N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide typically involves multi-step procedures. These may include reactions between appropriate precursors, such as chloro-substituted anilines and benzoxazole derivatives, followed by carbamothioylation reactions. Optimizing reaction conditions is crucial for maximizing yield and purity in industrial applications.
Biological Activities
Preliminary studies have indicated that N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide exhibits promising antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors associated with disease pathways. Further pharmacological investigations are necessary to elucidate its full spectrum of biological activities and therapeutic potential.
Potential Applications
N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide has several potential applications in pharmacology, particularly in the development of antimicrobial and anticancer drugs. Interaction studies involving this compound focus on its binding affinity to various biological targets, utilizing techniques such as molecular docking and spectroscopic analysis.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide | Not explicitly detailed | Approximately 431.94 g/mol | Antimicrobial, Anticancer |
| N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide | C23H19ClN2O2 | 390.86216 g/mol | Not specified |
| N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide | C20H21ClN2O2 | 356.85 g/mol | Potential biological activity |
Note: The molecular formula for N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide is not explicitly detailed in the available literature.
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